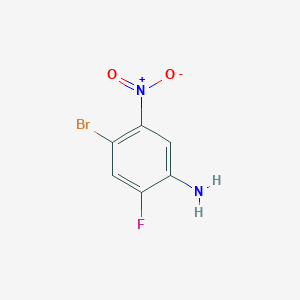
4-ブロモ-2-フルオロ-5-ニトロアニリン
概要
説明
4-Bromo-2-fluoro-5-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
科学的研究の応用
4-Bromo-2-fluoro-5-nitroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
4-Bromo-2-fluoro-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .
作用機序
Mode of Action
It’s known that nitroaniline compounds generally undergo a series of reactions including nitration, bromination, and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
生化学分析
Biochemical Properties
4-Bromo-2-fluoro-5-nitroaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can include covalent binding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 4-Bromo-2-fluoro-5-nitroaniline on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses or apoptosis. Additionally, 4-Bromo-2-fluoro-5-nitroaniline can impact cellular metabolism by modifying the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-5-nitroaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 4-Bromo-2-fluoro-5-nitroaniline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-5-nitroaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Bromo-2-fluoro-5-nitroaniline remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-5-nitroaniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects can be observed, including damage to liver and kidney tissues. Threshold effects have been identified, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
4-Bromo-2-fluoro-5-nitroaniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound may undergo reduction, oxidation, or conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-5-nitroaniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-5-nitroaniline can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-bromo-2-fluoroaniline. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aniline derivative .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-fluoro-5-nitroaniline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
化学反応の分析
Types of Reactions: 4-Bromo-2-fluoro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Sodium persulfate and copper(II) sulfate are used in the presence of water and acetonitrile for regioselective substitution reactions.
Major Products:
Reduction: The reduction of 4-Bromo-2-fluoro-5-nitroaniline yields 4-Bromo-2-fluoro-5-aminoaniline.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
類似化合物との比較
- 4-Bromo-2-fluoroaniline
- 4-Bromo-2-nitroaniline
- 2-Fluoro-5-nitroaniline
Comparison: 4-Bromo-2-fluoro-5-nitroaniline is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups can significantly influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
特性
IUPAC Name |
4-bromo-2-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZCDDWSKYNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551864 | |
| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87547-06-6 | |
| Record name | 4-Bromo-2-fluoro-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
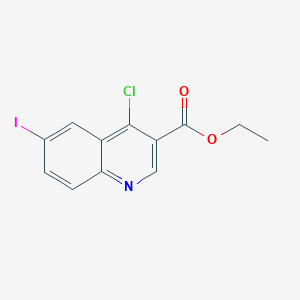
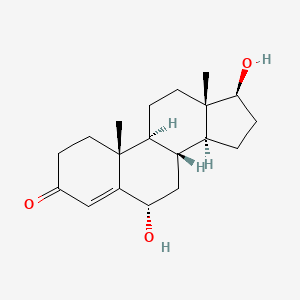
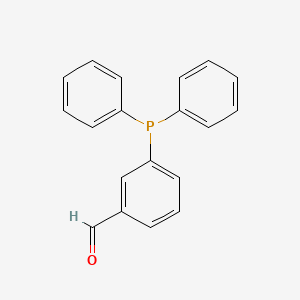
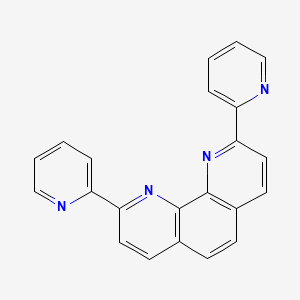
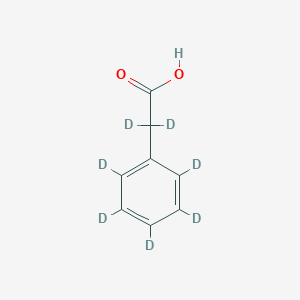
![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)
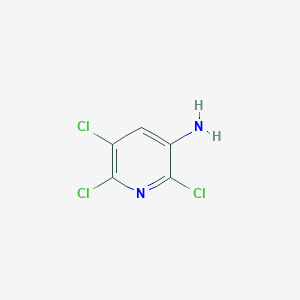
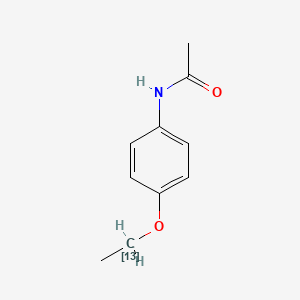
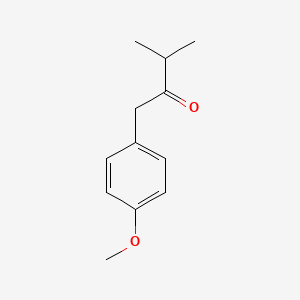
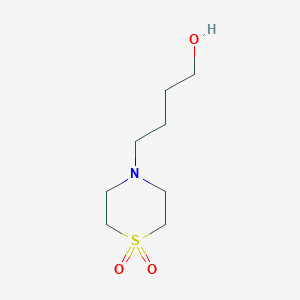
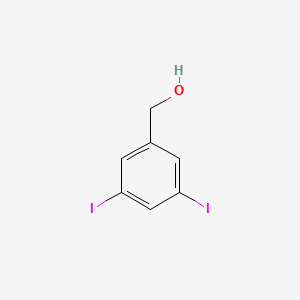
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
